molecular formula C4H4BClN2O2 B595200 (2-Chloropyrimidin-4-yl)boronic acid CAS No. 1228431-85-3

(2-Chloropyrimidin-4-yl)boronic acid

Cat. No.: B595200
CAS No.: 1228431-85-3
M. Wt: 158.348
InChI Key: XGJRTXXCLIIXKK-UHFFFAOYSA-N
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Description

(2-Chloropyrimidin-4-yl)boronic acid is an organoboron compound with the molecular formula C4H4BClN2O2. It is a derivative of pyrimidine, where a chlorine atom is substituted at the second position and a boronic acid group is attached at the fourth position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloropyrimidin-4-yl)boronic acid typically involves the borylation of 2-chloropyrimidine. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran. The reaction conditions often include heating the mixture to around 80-100°C for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: (2-Chloropyrimidin-4-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The primary mechanism of action for (2-Chloropyrimidin-4-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

  • 2-Chloropyridine-4-boronic acid
  • 2-Chloropyrimidine-5-boronic acid
  • 6-Chloro-3-pyridinylboronic acid

Comparison: (2-Chloropyrimidin-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. Compared to its analogs, it offers different electronic and steric properties, making it suitable for specific synthetic applications .

Properties

IUPAC Name

(2-chloropyrimidin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BClN2O2/c6-4-7-2-1-3(8-4)5(9)10/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJRTXXCLIIXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=NC=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680687
Record name (2-Chloropyrimidin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228431-85-3
Record name (2-Chloropyrimidin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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